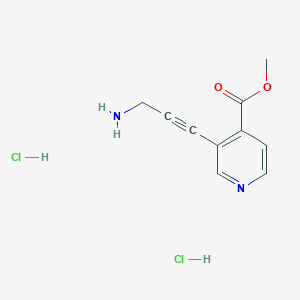
3-(3-氨基丙-1-炔基)吡啶-4-羧酸甲酯;二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride, also known as MPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. MPA is a pyridine derivative that has shown potential as a therapeutic agent for a variety of diseases. In
科学研究应用
Medicinal Chemistry Research
The compound belongs to the pyridine class of compounds . Pyridine scaffolds are found in more than 7000 existing drug molecules of medicinal importance . They have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . This suggests that “Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride” could potentially be used in the development of new pharmaceuticals.
Anticancer Research
Pyridine-based compounds have been used in the development of anticancer drugs . For example, a novel sulphur heterocyclic thiophene derivative containing 1, 2, 3-triazole and pyridine moieties was designed and synthesized as a potential human topoisomerase IIα inhibiting anticancer agent . This indicates that “Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride” could potentially be used in anticancer research.
Material Science
Pyridine-based compounds have been used in the development of various functional nanostructured materials . Given its chemical structure, “Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride” could potentially be used in the synthesis of nanostructured materials.
Agrochemical Research
Pyridine is a key component in the synthesis of agrochemicals . Therefore, “Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride” could potentially be used in the development of new agrochemicals.
Biomedical Implants
Pyridine-based polymers have applications in the development of biomedical implants . This suggests that “Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride” could potentially be used in the development of biomedical implants.
Plastic Electronics
Pyridine-based polymers have also been used in the development of plastic electronics . This indicates that “Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride” could potentially be used in the development of plastic electronics.
属性
IUPAC Name |
methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.2ClH/c1-14-10(13)9-4-6-12-7-8(9)3-2-5-11;;/h4,6-7H,5,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTNXAKQDQNCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C#CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2579316.png)
![2-(benzylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2579319.png)
![N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2579321.png)
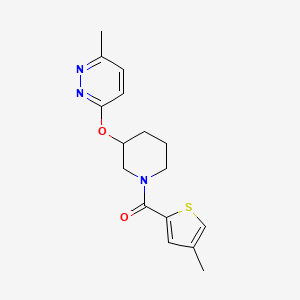

![N-cyclopropyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2579325.png)
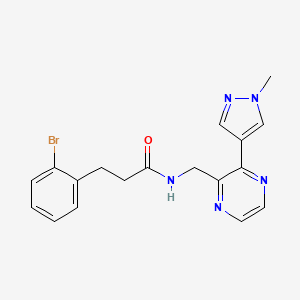

![7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B2579330.png)

![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino] N-(2,4-dichlorophenyl)carbamate](/img/structure/B2579334.png)
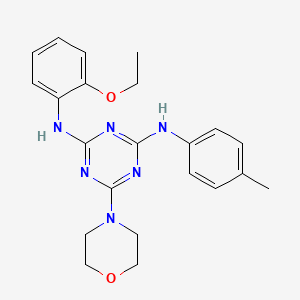
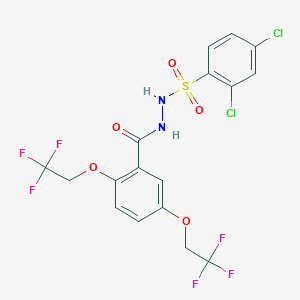
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2579337.png)